molecular formula C13H17ClFN3O B12228663 2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride

2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12228663
M. Wt: 285.74 g/mol
InChI Key: BUSLMXNRMGHBNG-UHFFFAOYSA-N
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Description

2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluoroethyl group, a methylpyrazol ring, and a phenol group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride typically involves multiple steps, including the formation of the pyrazol ring, introduction of the fluoroethyl group, and subsequent reactions to attach the phenol group. Common synthetic routes include:

    Formation of the Pyrazol Ring: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrazol ring.

    Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced through nucleophilic substitution reactions.

    Attachment of the Phenol Group: The phenol group is attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced reactors, catalysts, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group and pyrazol ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-5-yl]amino]methyl]phenol
  • 2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-4-yl]amino]methyl]phenol

Uniqueness

2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c1-10-9-17(7-6-14)16-13(10)15-8-11-4-2-3-5-12(11)18;/h2-5,9,18H,6-8H2,1H3,(H,15,16);1H

InChI Key

BUSLMXNRMGHBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2O)CCF.Cl

Origin of Product

United States

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